molecular formula C18H16N4O2S B12582237 Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B12582237
M. Wt: 352.4 g/mol
InChI Key: IZANFAPZGBKJLQ-UHFFFAOYSA-N
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Description

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a quinoline ring, an isoxazole ring, and a cyano group, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline and isoxazole rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group also plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide,2-[(3-cyano-5

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-cyano-5,7-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16N4O2S/c1-10-4-11(2)14-7-13(8-19)18(20-15(14)5-10)25-9-17(23)21-16-6-12(3)24-22-16/h4-7H,9H2,1-3H3,(H,21,22,23)

InChI Key

IZANFAPZGBKJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)SCC(=O)NC3=NOC(=C3)C)C#N)C

Origin of Product

United States

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